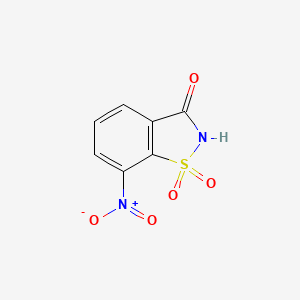
4-(1-cyclopropyl-1H-imidazol-2-yl)-3,3-dimethylazetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-cyclopropyl-1H-imidazol-2-yl)-3,3-dimethylazetidin-2-one is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields of research and industry. This compound features a cyclopropyl group attached to an imidazole ring, which is further connected to a dimethylazetidinone moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in synthetic chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-cyclopropyl-1H-imidazol-2-yl)-3,3-dimethylazetidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.
Cyclopropylation: The imidazole ring is then subjected to cyclopropylation using cyclopropyl bromide in the presence of a base such as potassium carbonate.
Azetidinone Formation: The final step involves the formation of the azetidinone ring by reacting the cyclopropyl imidazole intermediate with a suitable azetidinone precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-cyclopropyl-1H-imidazol-2-yl)-3,3-dimethylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
4-(1-cyclopropyl-1H-imidazol-2-yl)-3,3-dimethylazetidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(1-cyclopropyl-1H-imidazol-2-yl)-3,3-dimethylazetidin-2-one involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and stability, while the azetidinone moiety can participate in covalent interactions with target proteins. These interactions can lead to the modulation of biochemical pathways, resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-cyclopropyl-1H-imidazol-2-yl)methanol hydrochloride
- 1-Isopropyl-1H-imidazol-5-yl)methanol hydrochloride
- 1-Cyclohexyl-1H-imidazol-5-yl)methanol
Uniqueness
4-(1-cyclopropyl-1H-imidazol-2-yl)-3,3-dimethylazetidin-2-one is unique due to the presence of the azetidinone ring, which is not commonly found in similar compounds. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C11H15N3O |
|---|---|
Peso molecular |
205.26 g/mol |
Nombre IUPAC |
4-(1-cyclopropylimidazol-2-yl)-3,3-dimethylazetidin-2-one |
InChI |
InChI=1S/C11H15N3O/c1-11(2)8(13-10(11)15)9-12-5-6-14(9)7-3-4-7/h5-8H,3-4H2,1-2H3,(H,13,15) |
Clave InChI |
HJWLTXSMZJKWCB-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(NC1=O)C2=NC=CN2C3CC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4R,6S)-5-Oxatricyclo[7.1.0.0,4,6]decane](/img/structure/B13633763.png)


![8-Methyl-5-oxa-2,9-diazaspiro[3.5]nonane](/img/structure/B13633783.png)
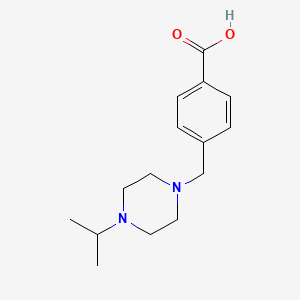
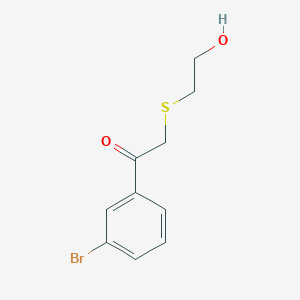


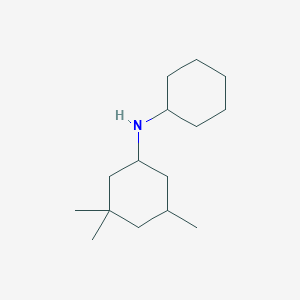
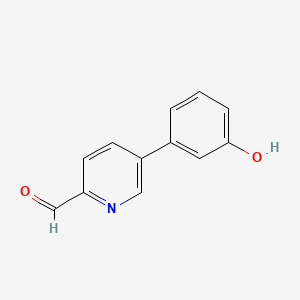
![Tert-butyl 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrrolidine-1-carboxylate](/img/structure/B13633824.png)
